molecular formula C20H12N2O4S2 B12201984 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12201984
M. Wt: 408.5 g/mol
InChI Key: JOLGGDAVVQTFFH-MFOYZWKCSA-N
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Description

2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with a unique structure that includes a quinoline moiety, a thiazolidine ring, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzoic acid with quinoline-4-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with a thiazolidine-2-thione derivative under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Alkyl halides, base (e.g., potassium carbonate).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiazolidine ring can interact with enzymes, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a quinoline moiety, a thiazolidine ring, and a benzoic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H12N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-hydroxy-5-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H12N2O4S2/c23-16-6-5-12(10-14(16)19(25)26)22-18(24)17(28-20(22)27)9-11-7-8-21-15-4-2-1-3-13(11)15/h1-10,23H,(H,25,26)/b17-9-

InChI Key

JOLGGDAVVQTFFH-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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